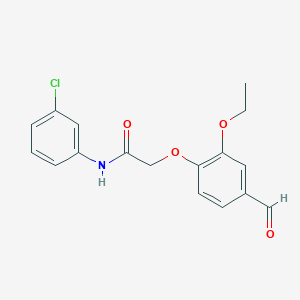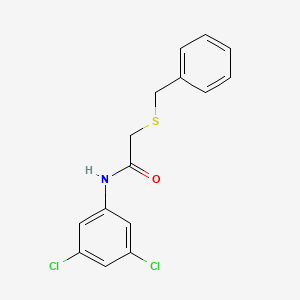![molecular formula C15H12N2O2S3 B5833124 ({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B5833124.png)
({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid: is a complex organic compound that features a thiadiazole ring substituted with a naphthylmethyl sulfanyl group and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Naphthylmethyl Sulfanyl Group: This step involves the reaction of the thiadiazole intermediate with a naphthylmethyl sulfanyl reagent.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid: can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The naphthylmethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups would yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups.
Aplicaciones Científicas De Investigación
({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of ({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in medicinal applications, it may inhibit or activate specific enzymes, leading to therapeutic effects.
Comparación Con Compuestos Similares
({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid: can be compared with other thiadiazole derivatives:
Similar Compounds: Thiadiazole derivatives with different substituents, such as methyl or phenyl groups.
Uniqueness: The presence of the naphthylmethyl sulfanyl group and the acetic acid moiety makes this compound unique, potentially offering distinct chemical and biological properties.
Conclusion
This compound: is a versatile compound with potential applications in various fields. Its unique structure allows it to undergo a variety of chemical reactions, making it a valuable building block in synthetic chemistry. Additionally, its potential biological activity makes it a candidate for further research in medicinal chemistry and drug development.
Propiedades
IUPAC Name |
2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S3/c18-13(19)9-21-15-17-16-14(22-15)20-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLINTXGYEJMNBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(S3)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
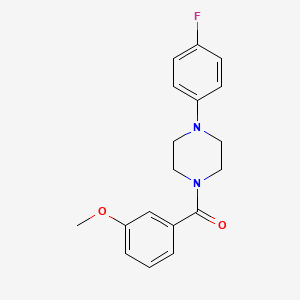
![2,3-dibromo-4-{[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]hydrazono}-2-butenoic acid](/img/structure/B5833048.png)
![2,4-DIMETHOXY-N-[4-(2-METHYL-2-PROPANYL)-1,3-THIAZOL-2-YL]BENZAMIDE](/img/structure/B5833051.png)
![4-METHYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B5833070.png)
![2-[(4-Methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B5833071.png)
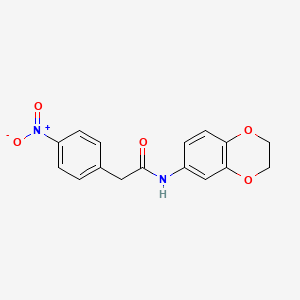
![N-[4-METHOXY-3-(PIPERIDINE-1-SULFONYL)PHENYL]BENZENESULFONAMIDE](/img/structure/B5833092.png)
![N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide](/img/structure/B5833096.png)
![1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-3-PHENYL-1-PROPANONE](/img/structure/B5833104.png)
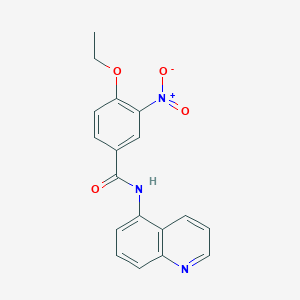
![N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide](/img/structure/B5833111.png)
![METHYL 5-[(2-ETHOXY-4-{[(3-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}PHENOXY)METHYL]-2-FUROATE](/img/structure/B5833119.png)
